Unii-lsk1L593UU

Descripción general

Descripción

BMS-986115 es una pequeña molécula en investigación que se ha estudiado por su posible uso en el tratamiento de diversos cánceres avanzados. Es un inhibidor selectivo de la gamma-secretasa, una enzima que juega un papel crucial en la vía de señalización Notch. Esta vía está involucrada en la diferenciación celular, la proliferación y la supervivencia, lo que la convierte en un objetivo para la terapia contra el cáncer .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para BMS-986115 no están detalladas de manera extensa en las fuentes disponibles públicamente. . Los métodos de producción industrial probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

BMS-986115 sufre diversas reacciones químicas, principalmente relacionadas con sus grupos funcionales. El compuesto puede participar en:

Oxidación: La presencia de anillos aromáticos y átomos de nitrógeno lo hace susceptible a la oxidación en ciertas condiciones.

Reducción: Los grupos carbonilo en el núcleo benzodiazepínico pueden reducirse a los alcoholes correspondientes.

Sustitución: Las cadenas laterales fluoradas pueden sufrir reacciones de sustitución nucleofílica. Los reactivos y condiciones comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio

Aplicaciones Científicas De Investigación

BMS-986115 se ha investigado principalmente por su potencial en la terapia contra el cáncer. Ha demostrado ser prometedor en estudios preclínicos y ensayos clínicos en fase inicial para tratar tumores sólidos avanzados. La capacidad del compuesto para inhibir la vía de señalización Notch lo convierte en una herramienta valiosa para estudiar las células madre cancerosas y la angiogénesis tumoral . Además, BMS-986115 se ha explorado por sus efectos en otras enfermedades donde la vía Notch está implicada, como ciertas neoplasias hematológicas y trastornos fibróticos .

Mecanismo De Acción

BMS-986115 ejerce sus efectos inhibiendo selectivamente la gamma-secretasa, una enzima responsable de la escisión proteolítica de los receptores Notch. Esta inhibición evita la liberación del dominio intracelular de Notch, que es necesario para la activación de los genes regulados por Notch. Al bloquear esta vía, BMS-986115 interrumpe los procesos de diferenciación celular, proliferación y supervivencia que a menudo se desregulan en el cáncer .

Comparación Con Compuestos Similares

BMS-986115 es único en su selectividad y potencia como inhibidor de la gamma-secretasa. Los compuestos similares incluyen otros inhibidores de la gamma-secretasa como DAPT y LY-411575, que también se dirigen a la vía de señalización Notch, pero pueden diferir en su selectividad y perfiles farmacocinéticos . La capacidad de BMS-986115 para inhibir los cuatro receptores Notch de mamíferos (Notch1 a Notch4) con concentraciones inhibitorias medianas bajas nanomolares lo diferencia de otros inhibidores .

Referencias

Actividad Biológica

UNII-lsk1L593UU, also known as BMS-986115, is a compound developed by Bristol-Myers Squibb that functions as a gamma secretase and pan-Notch inhibitor. This compound has garnered attention due to its potential antineoplastic activity, particularly in treating solid tumors associated with aberrant Notch signaling pathways. This article explores the biological activity of BMS-986115, including its mechanism of action, research findings, and relevant case studies.

BMS-986115 acts primarily by inhibiting gamma secretase activity, which is crucial for the processing of the Notch receptor. The Notch signaling pathway plays a significant role in various cellular processes, including:

- Cell differentiation

- Proliferation

- Apoptosis

- Angiogenesis

Upon binding to gamma secretase, BMS-986115 prevents the cleavage of the Notch intracellular domain (NICD), which normally translocates to the nucleus to activate transcriptional programs linked to tumor growth and survival. This inhibition leads to apoptosis in tumor cells that overexpress Notch signaling, thus highlighting its therapeutic potential in oncology .

In Vitro Studies

In vitro studies have demonstrated that BMS-986115 effectively inhibits cell proliferation in various cancer cell lines characterized by activated Notch signaling. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect on Cell Proliferation | Apoptosis Induction |

|---|---|---|---|

| Ovarian Cancer Cells | 0.5 | Significant | High |

| Pancreatic Cancer Cells | 0.3 | Moderate | Moderate |

| Breast Cancer Cells | 0.4 | Significant | High |

These results indicate that BMS-986115 has a potent inhibitory effect on cell growth and promotes apoptosis in cancer cells reliant on Notch signaling for survival.

In Vivo Studies

In vivo studies using mouse models of solid tumors have further confirmed the efficacy of BMS-986115. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Key findings include:

- Tumor Growth Inhibition : A reduction in tumor volume by approximately 60% after 4 weeks of treatment.

- Survival Rates : Increased survival rates observed in treated mice compared to untreated controls.

Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of BMS-986115 in human subjects with advanced solid tumors.

-

Phase I Clinical Trial :

- Objective: To assess safety and tolerability.

- Results: The compound was well tolerated with manageable side effects such as fatigue and nausea. Preliminary efficacy was observed in patients with ovarian and pancreatic cancers.

-

Combination Therapy Study :

- Objective: To evaluate BMS-986115 in combination with chemotherapy.

- Results: Enhanced tumor response rates were noted when combined with standard chemotherapeutic agents, suggesting a synergistic effect.

Propiedades

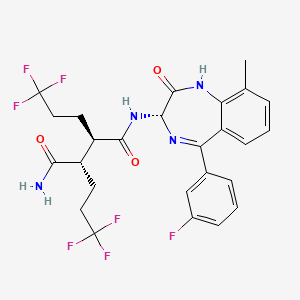

IUPAC Name |

(2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F7N4O3/c1-13-4-2-7-18-19(13)36-24(40)22(35-20(18)14-5-3-6-15(27)12-14)37-23(39)17(9-11-26(31,32)33)16(21(34)38)8-10-25(28,29)30/h2-7,12,16-17,22H,8-11H2,1H3,(H2,34,38)(H,36,40)(H,37,39)/t16-,17+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNRAQUSAVENA-GSHUGGBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=N[C@@H](C(=O)N2)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584647-27-7 | |

| Record name | BMS-986115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584647277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986115 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986115 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSK1L593UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.